1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Description
1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a chlorinated aromatic ring and an oxazole moiety, suggests potential biological activity and utility in chemical research.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-6-11(16-18-7)15-12(17)14-10-5-3-4-9(13)8(10)2/h3-6H,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJMIOIQZLPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. This reaction can be carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic ring and oxazole moiety can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The presence of the chlorinated aromatic ring and oxazole moiety suggests potential interactions with hydrophobic pockets or hydrogen-bonding sites in target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-3-phenylurea
- 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)carbamate
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the combination of a chlorinated aromatic ring and an oxazole moiety, which can impart distinct chemical and biological properties. This structural uniqueness can lead to specific interactions with biological targets or distinct reactivity in chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
